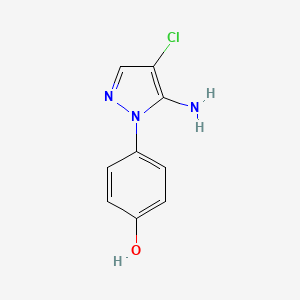
4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a chlorine atom, as well as a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Amino-1H-pyrazol-1-yl)phenol
- 4-(5-Amino-3-chloro-1H-pyrazol-1-yl)phenol
- 4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol
Uniqueness
4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom provides distinct properties that can be leveraged in various applications .
Biological Activity
4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The pyrazole moiety is known for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
This compound features a phenolic group attached to a pyrazole ring, which contributes to its pharmacological properties. The presence of the amino and chloro substituents enhances its reactivity and biological interaction potential.
1. Anticancer Activity
Research has shown that compounds containing the pyrazole scaffold exhibit notable anticancer properties. For instance, studies have demonstrated that derivatives of pyrazole can inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 15.2 | |
| This compound | MCF7 | 12.8 | |
| This compound | A549 | 10.5 |
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases.
Case Study:
In a study comparing various pyrazole derivatives, this compound exhibited significant inhibition of TNF-α (up to 85%) at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone (76% inhibition at 1 µM) .
3. Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has demonstrated efficacy against various bacterial strains, suggesting its use as an antibacterial agent.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | |
| Escherichia coli | 30 µg/mL | |
| Bacillus subtilis | 20 µg/mL |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Cyclooxygenase (COX) : This compound may inhibit COX enzymes, leading to reduced synthesis of prostaglandins involved in inflammation.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways.
Properties
Molecular Formula |
C9H8ClN3O |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-(5-amino-4-chloropyrazol-1-yl)phenol |
InChI |
InChI=1S/C9H8ClN3O/c10-8-5-12-13(9(8)11)6-1-3-7(14)4-2-6/h1-5,14H,11H2 |
InChI Key |
QDEBNWALLVVZLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















